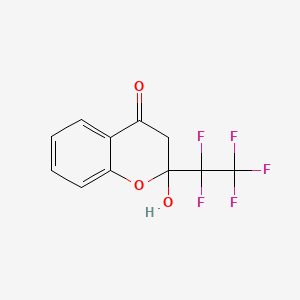![molecular formula C18H24ClNO B10796289 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes both phenyl and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-Phenyl-2-aminoethanol with 4-isopropylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-aminoethanol: A precursor in the synthesis of the target compound.
4-Isopropylbenzyl chloride: Another precursor used in the synthesis.
Phenylephrine: A structurally similar compound with known pharmacological effects.
Uniqueness
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-14(2)16-10-8-15(9-11-16)12-19-13-18(20)17-6-4-3-5-7-17;/h3-11,14,18-20H,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVTVTGXNHVZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10796220.png)

![5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796231.png)

![6-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796236.png)



![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B10796274.png)

![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)

